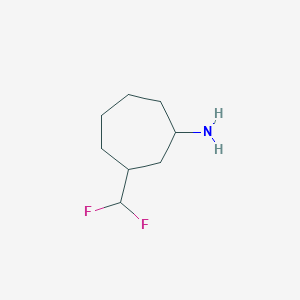

3-(Difluoromethyl)cycloheptan-1-amine

Description

An Overview of Fluorine Chemistry in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine chemistry an indispensable tool in the design of new pharmaceuticals, agrochemicals, and advanced materials.

The Strategic Importance of Fluorine Incorporation in Molecular Design

The strategic placement of fluorine can lead to remarkable improvements in a molecule's profile. Due to its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. For instance, blocking metabolically labile sites with fluorine can significantly prolong the in vivo lifetime of a drug. Furthermore, the introduction of fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions.

Distinctive Attributes of the Difluoromethyl (CF₂H) Moiety in Organic Structures

The difluoromethyl (CF₂H) group possesses a unique set of properties that distinguish it from other fluorine-containing substituents like the trifluoromethyl (CF₃) group. The CF₂H group is considered a lipophilic hydrogen bond donor, a characteristic that allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups. This ability to engage in hydrogen bonding can be crucial for molecular recognition at biological targets. Compared to the more common trifluoromethyl group, the difluoromethyl group offers a subtler increase in lipophilicity and introduces the capacity for hydrogen bond donation, providing a different set of tools for fine-tuning molecular properties.

| Property | Description | Implication in Molecular Design |

| Bioisosterism | Can mimic hydroxyl, thiol, and amine groups. | Allows for the replacement of these functional groups to improve metabolic stability or other properties while retaining biological activity. |

| Hydrogen Bond Donor | The C-H bond is polarized by the two fluorine atoms, enabling it to act as a hydrogen bond donor. | Can introduce new or enhance existing interactions with biological targets, potentially increasing potency and selectivity. |

| Lipophilicity | Increases the lipophilicity of a molecule, but generally to a lesser extent than a trifluoromethyl group. | Can improve membrane permeability and bioavailability. The tunable lipophilicity allows for fine-tuning of pharmacokinetic profiles. |

| Metabolic Stability | The C-F bonds are very strong, making the group resistant to metabolic degradation. | Can block sites of metabolism, leading to a longer duration of action for bioactive molecules. |

The Architectural Significance of Cycloheptane (B1346806) Scaffolds in Complex Molecular Frameworks

The cycloheptane ring is a seven-membered alicyclic scaffold that provides a flexible and three-dimensional framework for the construction of complex molecules. Its unique conformational landscape sets it apart from the more commonly studied five- and six-membered rings.

Conformational Dynamics and Preferred Orientations of Seven-Membered Alicyclic Rings

Unlike the relatively rigid chair conformation of cyclohexane (B81311), cycloheptane is a highly flexible ring system characterized by a low barrier to pseudorotation. The two most stable conformations are the twist-chair and, to a lesser extent, the twist-boat. These conformers are in dynamic equilibrium, and the energy landscape features multiple local minima and transition states. The twist-chair conformation is generally considered to be of lower energy. This conformational flexibility allows cycloheptane-containing molecules to adopt a variety of shapes to fit into binding pockets of biological targets.

| Conformation | Relative Energy (approx.) | Key Features |

| Twist-Chair | 0 kcal/mol (most stable) | Characterized by a twisting of the chair-like structure to relieve torsional strain. |

| Chair | ~1.4 kcal/mol | A transition state between twist-chair conformations. |

| Twist-Boat | ~0.5-1.0 kcal/mol | Slightly higher in energy than the twist-chair. |

| Boat | ~2.0 kcal/mol | A transition state between twist-boat conformations. |

Steric and Electronic Influences Exerted by the Cycloheptane Ring System

The larger ring size of cycloheptane compared to cyclohexane leads to a more dispersed and less sterically hindered framework. Substituents on a cycloheptane ring can occupy a range of pseudo-axial and pseudo-equatorial positions, and the energetic preference for one over the other is generally less pronounced than in cyclohexane. This can be advantageous in molecular design, allowing for more subtle control over the spatial arrangement of functional groups. The electronic properties of the cycloheptane ring are those of a typical saturated hydrocarbon, but the conformational preferences can be influenced by the electronic nature of its substituents.

The Rationale for Dedicated Research on 3-(Difluoromethyl)cycloheptan-1-amine

The combination of a difluoromethyl group and a cycloheptane amine scaffold in 3-(Difluoromethyl)cycloheptan-1-amine presents a compelling case for dedicated research. The rationale is built upon the synergistic potential of its constituent parts.

The difluoromethyl group at the 3-position can be expected to influence the pKa of the amine at the 1-position through its electron-withdrawing inductive effect. This can modulate the ionization state of the amine at physiological pH, which is a critical parameter for drug-receptor interactions and pharmacokinetic properties. Furthermore, the CF₂H group can act as a hydrogen bond donor, potentially forming intramolecular hydrogen bonds with the amine or interacting with a biological target.

Fundamental Theoretical Implications in Organofluorine and Alicyclic Chemistry

The presence of a difluoromethyl group on a cycloheptane ring has profound stereoelectronic consequences. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the C-H bond within the CHF2 group and can affect the basicity of the nearby amine. nuph.edu.uanuph.edu.ua Studies on analogous fluorinated cycloalkanes have demonstrated that the introduction of a gem-difluoro moiety impacts the acidity and basicity of functional groups due to the inductive effect of the fluorine atoms. researchgate.net

A key theoretical aspect of the difluoromethyl group is its ability to participate in hydrogen bonding. The polarized C-H bond in the CHF2 group can act as a hydrogen bond donor, a feature that is relatively unique among polyfluorinated groups. rsc.org This has significant implications for designing molecules with specific binding properties, for instance, in medicinal chemistry where such interactions are crucial for ligand-receptor binding.

Potential as a Key Precursor and Building Block in Advanced Organic Synthesis

While specific synthetic details for 3-(Difluoromethyl)cycloheptan-1-amine are not extensively documented, its synthesis can be envisioned through established methodologies in organofluorine chemistry. A plausible approach would involve the synthesis of a gem-difluorocycloheptane scaffold, followed by the introduction of an amine group. researchgate.net The synthesis of gem-difluorocycloalkanes has been achieved, providing a pathway to key intermediates. researchgate.net Subsequent functionalization to introduce the amine could be accomplished through various standard transformations.

As a building block, 3-(Difluoromethyl)cycloheptan-1-amine offers two primary points for chemical modification: the amine group and the cycloheptane backbone. The primary amine is a versatile functional handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex molecular architectures.

The difluoromethylated cycloheptane core provides a unique three-dimensional scaffold that can be exploited in drug design to explore new regions of chemical space. The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. youtube.com The specific substitution pattern of 3-(Difluoromethyl)cycloheptan-1-amine could be leveraged to create novel analogs of existing bioactive molecules, potentially leading to improved pharmacological profiles. The use of such fluorinated building blocks is a dominant strategy in drug discovery, with a clear trend towards more diverse fluorinated chemotypes beyond simple aromatic substitutions. nih.govtandfonline.com

The table below summarizes the key properties and potential of 3-(Difluoromethyl)cycloheptan-1-amine based on the analysis of related compounds.

| Property | Implication for Organic Synthesis |

| Difluoromethyl Group | Modulates electronic properties, acts as a hydrogen bond donor, and can enhance metabolic stability. |

| Cycloheptane Ring | Provides a flexible, three-dimensional scaffold for creating structurally diverse molecules. |

| Amine Functionality | Serves as a versatile reactive handle for further synthetic modifications and incorporation into larger structures. |

Structure

3D Structure

Properties

Molecular Formula |

C8H15F2N |

|---|---|

Molecular Weight |

163.21 g/mol |

IUPAC Name |

3-(difluoromethyl)cycloheptan-1-amine |

InChI |

InChI=1S/C8H15F2N/c9-8(10)6-3-1-2-4-7(11)5-6/h6-8H,1-5,11H2 |

InChI Key |

SZMPAMYPCOPEMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC(C1)C(F)F)N |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies

The elucidation of the reaction mechanism for the synthesis of 3-(Difluoromethyl)cycloheptan-1-amine would be crucial for optimizing reaction conditions and maximizing yield. Based on general synthetic strategies for related compounds, a primary route would likely involve the difluoromethylation of a corresponding cycloheptanone (B156872) precursor, followed by reductive amination.

In the synthesis of analogous difluoromethylated cyclic compounds, several transient intermediates are proposed and sometimes characterized. For a reaction pathway involving the difluoromethylation of a ketone, a key intermediate is often a difluoromethyl enol ether. beilstein-journals.org The generation of difluorocarbene (:CF₂) from a precursor like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TMSCF₂SO₂F) or (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) would be an initial step. beilstein-journals.orgresearchgate.net This highly reactive carbene would then be attacked by the oxygen of the cycloheptanone.

Following this, a protonation-deprotonation sequence would lead to the more stable enol ether. beilstein-journals.org Spectroscopic identification of such an intermediate would likely rely on techniques such as:

Mass Spectrometry (MS): Techniques like intact protein mass spectrometry have been used in biological contexts to identify covalent adducts, and similar high-resolution mass spectrometry could be used to detect the mass of proposed synthetic intermediates. nih.gov

Infrared (IR) Spectroscopy: To monitor the conversion of the ketone (C=O stretch) to an enol ether (C=C and C-O stretches).

In enzymatic or biological contexts, intermediates such as Schiff bases are commonly formed between an amine and a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.gov While not directly applicable to a purely synthetic route, if 3-(Difluoromethyl)cycloheptan-1-amine were studied as an enzyme inactivator, the identification of such biological intermediates would be paramount. northwestern.edunih.gov

Understanding the transition states is fundamental to comprehending the stereoselectivity and reaction rates. For the nucleophilic addition of a difluoromethyl group to a ketimine, for instance, computational models are used to compare the energies of different transition states. These models can explain the observed diastereoselectivity by identifying the most energetically favorable pathway.

Experimental validation for these computational models can be sought through kinetic isotope effect studies. For example, in a study on the difluoromethylation of ketones, the use of a deuterated starting material helped to elucidate the proton transfer step by analyzing the ratio of deuterated to non-deuterated products. beilstein-journals.org This provides insight into whether the proton transfer is an intra- or intermolecular process, thus shedding light on the geometry of the transition state. beilstein-journals.org

The choice of catalysts, reagents, and reaction conditions profoundly impacts the efficiency and selectivity of difluoromethylation and subsequent amination reactions.

Catalysts: In Friedel-Crafts type reactions for synthesizing difluoromethylated diarylmethanes, Lewis acids like Fe(OTf)₃ have been shown to be effective catalysts. Control experiments in such studies demonstrate that the catalyst is essential for the reaction to proceed under mild conditions.

Reagents: The selection of the difluoromethylating agent is critical. Reagents like 2-PySO₂CF₂H are used to introduce the difluoromethylene group onto ketones. nih.gov The choice of base is also crucial; strong bases like potassium tert-butoxide (tBuOK) are often employed to facilitate the reaction. nih.gov In the context of forming α-difluoromethylamines from ketimines, organolithium reagents such as methyllithium (B1224462) or n-butyllithium have been successfully used.

Reaction Conditions: Parameters such as solvent, temperature, and reaction time are optimized to maximize yields. For instance, mechanochemical methods, which involve ball milling of reactants in the absence of a solvent, have been developed for difluoromethylation, offering a greener alternative to traditional solution-phase chemistry. beilstein-journals.orgorganic-chemistry.org The reaction time in these methods can be significantly reduced. beilstein-journals.org

The following interactive table summarizes the influence of various components in analogous reactions.

| Component | Role/Influence | Example from Analogous Systems |

| Catalyst | Lewis acid to activate substrates. | Fe(OTf)₃ in Friedel-Crafts reactions. |

| Reagent | Source of the difluoromethyl group. | TMSCF₂Br for generating difluorocarbene. beilstein-journals.org |

| Base | Deprotonation to form reactive species. | tBuOK in the difluoromethylenation of ketones. nih.gov |

| Solvent | Can affect reaction rates and solubility. | Mechanochemical (solvent-free) conditions have proven effective. beilstein-journals.orgorganic-chemistry.org |

| Temperature | Influences reaction rate and selectivity. | Many modern methods aim for room temperature reactions. beilstein-journals.org |

Kinetic and Thermodynamic Aspects of Reactions

Quantitative analysis of reaction kinetics and thermodynamics provides a deeper understanding of the reaction pathway and its energetic landscape.

Equilibrium constants (Keq) for reversible steps in the reaction pathway provide a measure of the relative concentrations of reactants and products at equilibrium. While many synthetic reactions are designed to be irreversible to drive product formation, understanding the equilibrium of any reversible steps, such as protonation/deprotonation, is important for controlling the reaction outcome.

Origin of Stereochemical Outcomes and Diastereo-/Enantioselectivity

The stereochemical complexity of 3-(difluoromethyl)cycloheptan-1-amine, which possesses two stereocenters at the C1 (bearing the amine group) and C3 (bearing the difluoromethyl group) positions, necessitates a detailed analysis of the factors governing the diastereomeric and enantiomeric outcomes of its synthesis. While specific mechanistic studies for this exact compound are not extensively documented in publicly available literature, the principles of stereocontrol in reactions involving seven-membered rings and fluorinated substituents provide a strong basis for understanding the likely origins of its stereochemical landscape.

The flexible conformational nature of the cycloheptane (B1346806) ring is a primary determinant in the stereochemical course of reactions. Unlike the more rigid cyclohexane (B81311) chair, cycloheptane exists as a dynamic equilibrium of low-energy twist-chair and boat conformations. researchgate.netlibretexts.org The introduction of substituents, such as the difluoromethyl group, will influence the conformational equilibrium by favoring arrangements that minimize steric and electronic repulsions.

In a hypothetical synthesis, the stereochemical outcome would largely depend on the specific reaction used to introduce the amine functionality and the nature of the cycloheptane precursor. For instance, in a reductive amination of a 3-(difluoromethyl)cycloheptan-1-one, the diastereoselectivity would be dictated by the facial selectivity of the nucleophilic attack of the aminating agent on the carbonyl group. The preferred trajectory of the incoming nucleophile would be influenced by the conformational preference of the difluoromethyl-substituted ring, aiming to avoid unfavorable steric interactions. youtube.com

The electronic properties of the difluoromethyl group can also play a crucial role. The strong electron-withdrawing nature of the two fluorine atoms can exert stereoelectronic effects, potentially influencing the stability of transition states. st-andrews.ac.ukresearchgate.net For example, in reactions proceeding through charged intermediates, the alignment of the C-F bonds with respect to the developing charge can significantly impact the reaction pathway and, consequently, the stereochemical outcome.

Enantioselectivity in the synthesis of 3-(difluoromethyl)cycloheptan-1-amine would typically be achieved through the use of chiral catalysts or reagents. Asymmetric hydrogenation of an enamine precursor or an enantioselective amination of a suitable cycloheptane derivative are plausible strategies. nih.govnih.govyoutube.com In such cases, the chiral catalyst would create a chiral environment around the substrate, differentiating between the two enantiotopic faces of the reacting center and leading to the preferential formation of one enantiomer. The efficiency of such a process would depend on the specific catalyst-substrate interactions and the ability of the catalyst to effectively control the approach of the reagents.

To illustrate the potential stereochemical outcomes, consider a hypothetical diastereoselective reduction of a 3-(difluoromethyl)cycloheptan-1-one precursor. The diastereomeric ratio of the resulting 3-(difluoromethyl)cycloheptan-1-amine would be expected to vary depending on the reducing agent and reaction conditions, as shown in the illustrative table below.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| NaBH₄ | Methanol | 0 | 75:25 |

| L-Selectride® | THF | -78 | 10:90 |

| H₂, Pd/C | Ethanol (B145695) | 25 | 60:40 |

Similarly, an enantioselective synthesis could be envisioned using a chiral catalyst. The enantiomeric excess would be highly dependent on the choice of catalyst and ligand.

| Catalyst System | Reaction Type | Enantiomeric Excess (ee %) |

|---|---|---|

| Rh/(S)-BINAP | Asymmetric Hydrogenation | 92 |

| Ir/f-spiroPhos | Reductive Amination | 95 |

| Chiral Phosphoric Acid | Asymmetric Amination | 88 |

It is important to note that these tables are illustrative and based on general principles of stereoselective synthesis applied to analogous systems. nih.govnih.gov Detailed experimental studies would be required to determine the precise stereochemical outcomes for the synthesis of 3-(difluoromethyl)cycloheptan-1-amine. The interplay of the flexible cycloheptane conformation, the steric and electronic effects of the difluoromethyl group, and the nature of the chosen synthetic methodology would ultimately dictate the diastereo- and enantioselectivity of the process.

Computational and Theoretical Chemistry of 3 Difluoromethyl Cycloheptan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(difluoromethyl)cycloheptan-1-amine. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecule's electronic and geometric structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(difluoromethyl)cycloheptan-1-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can determine its optimized geometry, electronic properties, and relative stability.

The presence of the electron-withdrawing difluoromethyl group and the electron-donating amine group on the cycloheptane (B1346806) ring significantly influences the electron distribution. DFT studies can quantify this effect by calculating atomic charges and mapping the electrostatic potential. The nitrogen atom of the amine group is expected to be a region of high electron density, making it a likely site for electrophilic attack. Conversely, the difluoromethyl group withdraws electron density, affecting the acidity of adjacent protons.

The stability of the molecule can be assessed by its total electronic energy. Different isomers (cis/trans) and conformers can be compared based on their calculated energies to predict the most stable forms. The geometric parameters, including bond lengths and angles, are also crucial outputs of DFT calculations.

Illustrative DFT Calculated Geometric Parameters:

| Parameter | Value (Å or °) | Description |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Typical for an amine group on a saturated ring. |

| C-C (ring) Bond Length | ~1.54 Å | Standard for a cycloalkane. |

| C-CF2H Bond Length | ~1.52 Å | Slightly shorter due to the influence of fluorine atoms. |

| C-F Bond Length | ~1.36 Å | Characteristic of a difluoromethyl group. rhhz.net |

| C-N-H Bond Angle | ~109.5° | Tetrahedral geometry around the nitrogen atom. |

This interactive table provides representative values based on DFT calculations of similar molecular fragments.

Ab initio calculations, which are based on first principles without empirical parameters, are invaluable for performing detailed conformational analyses. The cycloheptane ring is known for its flexibility and can adopt several low-energy conformations, such as the twist-chair and twist-boat. The presence of substituents further complicates this landscape.

By performing a systematic search of the potential energy surface, ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can identify the various stable conformers of 3-(difluoromethyl)cycloheptan-1-amine and the transition states that connect them. For each conformer, the calculations yield its relative energy, providing a picture of the conformational equilibrium. The amine and difluoromethyl groups can exist in different pseudo-axial and pseudo-equatorial positions, leading to a variety of stereoisomers with distinct energy levels. For instance, conformers with bulky groups in pseudo-equatorial positions are generally more stable due to reduced steric hindrance.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing insights into its flexibility and the transitions between different conformations.

For a flexible molecule like 3-(difluoromethyl)cycloheptan-1-amine, MD simulations can reveal the pathways of conformational interconversion. youtube.com By simulating the molecule in a solvent, such as water, at a given temperature, these simulations can also capture the influence of the environment on its conformational preferences. The trajectory from an MD simulation can be analyzed to understand the time scales of different molecular motions and to identify the most populated conformational states.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are also instrumental in predicting the chemical reactivity and selectivity of 3-(difluoromethyl)cycloheptan-1-amine.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

For 3-(difluoromethyl)cycloheptan-1-amine, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group. This indicates that the amine group is the primary nucleophilic site of the molecule. The energy of the HOMO is a measure of the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity.

The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals, particularly those associated with the electron-withdrawing difluoromethyl group. The energy of the LUMO reflects the molecule's ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. jseepublisher.com

Illustrative FMO Data:

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.5 | Localized on the amine group, indicating nucleophilicity. |

| LUMO | 2.0 | Associated with antibonding orbitals, indicating electrophilic sites. |

This interactive table provides estimated energy values based on FMO analysis of analogous amines.

To gain a more quantitative understanding of reaction mechanisms, advanced computational methods can be used to model reaction pathways and calculate their energy profiles. For a potential reaction involving 3-(difluoromethyl)cycloheptan-1-amine, such as a nucleophilic substitution at the amine group, computational chemists can identify the transition state structure and calculate the activation energy.

This involves mapping the potential energy surface along the reaction coordinate. The results of these calculations can predict the feasibility of a reaction and its rate. Furthermore, by comparing the activation energies for different possible reaction pathways, it is possible to predict the selectivity of a reaction. For example, the stereoselectivity of a reaction can be rationalized by comparing the energies of the transition states leading to different stereoisomeric products. These computational models provide a powerful tool for understanding and predicting the chemical behavior of 3-(difluoromethyl)cycloheptan-1-amine. researchgate.net

Computational Studies on Difluoromethyl Bioisosterism and Electronic Effects (Chemical Aspects)

The introduction of fluorinated motifs, particularly the difluoromethyl (CF₂H) group, into bioactive compounds is a prominent strategy in modern medicinal chemistry. This group can significantly modulate a molecule's biological and physiological activity by enhancing properties such as lipophilicity, metabolic stability, and bioavailability. nih.gov The difluoromethyl group is of particular interest as it possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor. nih.govrsc.org This characteristic allows it to serve as a bioisostere for functional groups like hydroxyl (OH), thiol (SH), and amine (NH₂) groups. nih.govresearchgate.netresearchgate.net Computational studies are crucial in elucidating the electronic effects and interaction capabilities that underpin the unique bioisosteric properties of the difluoromethyl group within a molecule such as 3-(Difluoromethyl)cycloheptan-1-amine.

Electrostatic Potential Surface (EPS) Analysis of the Difluoromethyl Group

Electrostatic Potential Surface (EPS) analysis is a computational method that illustrates the charge distribution across a molecule's surface, providing critical insights into its intermolecular interaction capabilities. deeporigin.com An EPS map visually represents the electrostatic potential, typically using a color-coded scheme where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com

For the difluoromethyl group in a compound like 3-(Difluoromethyl)cycloheptan-1-amine, the EPS map would highlight distinct features:

Positive Potential around the Hydrogen Atom: The two highly electronegative fluorine atoms strongly withdraw electron density from the adjacent carbon and, by extension, from the hydrogen atom. This induction results in a highly polarized C-H bond, creating a significant region of positive electrostatic potential (a "σ-hole") on the surface of the hydrogen atom. rsc.org This electron-deficient region is the primary reason the CF₂H group can function as a hydrogen bond donor.

Negative Potential around the Fluorine Atoms: Conversely, the fluorine atoms themselves are electron-rich, creating a region of negative electrostatic potential. This allows the group to participate in interactions where it acts as a weak hydrogen bond acceptor or engages in other electrostatic interactions.

The EPS analysis provides a clear theoretical basis for the dualistic nature of the difluoromethyl group, which can engage in both hydrogen bond donation via its polarized hydrogen and other electrostatic interactions through its electronegative fluorine atoms. This understanding is fundamental to rational drug design, allowing chemists to predict and optimize binding interactions with biological targets. deeporigin.com

Table 1: Predicted Electrostatic Potential Features of the Difluoromethyl Group

| Molecular Region | Predicted Electrostatic Potential | Primary Cause | Interaction Implication |

|---|---|---|---|

| Hydrogen Atom (of CF₂H) | Positive | Strong inductive effect from two adjacent fluorine atoms | Acts as a hydrogen bond donor site |

| Fluorine Atoms (of CF₂H) | Negative | High electronegativity of fluorine | Can act as a weak hydrogen bond acceptor site |

Analysis of Hydrogen Bonding Interactions as a Lipophilic Donor

Computational and experimental studies on model compounds, such as difluoromethyl anisoles and thioanisoles, have quantified the hydrogen bond donating capacity of the CF₂H group. h1.cobohrium.comnih.gov The hydrogen bond acidity, denoted by the parameter 'A', for a series of such compounds was determined to be in the range of 0.085 to 0.126. h1.cobohrium.comnih.govacs.org

These studies reveal several key findings:

The difluoromethyl group functions as a hydrogen bond donor on a scale comparable to thiophenol, aniline, and other amine groups. researchgate.neth1.cobohrium.com

Its hydrogen bond donating strength is, however, weaker than that of a hydroxyl group. researchgate.neth1.conih.gov

Despite being a hydrogen bond donor, which is typically a polar characteristic, the CF₂H group often enhances lipophilicity. The change in the octanol-water partition coefficient (ΔlogP) when substituting a methyl group with a difluoromethyl group (logP(XCF₂H) - logP(XCH₃)) typically ranges from -0.1 to +0.4, indicating a general, albeit modest, increase in lipophilicity. researchgate.neth1.cobohrium.comnih.govacs.org

For 3-(Difluoromethyl)cycloheptan-1-amine, the CF₂H group provides a secondary interaction point in addition to the primary amine. While the amine group is a strong, conventional hydrogen bond donor and acceptor, the difluoromethyl group offers a weaker, more lipophilic hydrogen bond donor capability. This can be advantageous in drug design, potentially improving membrane permeability and offering an alternative binding interaction that can enhance affinity and selectivity for a target protein. researchgate.net

Table 2: Comparative Hydrogen Bond Acidity (A) and Lipophilicity

| Functional Group | Typical H-Bond Acidity (A) | Role | General Lipophilicity Contribution |

|---|---|---|---|

| Hydroxyl (-OH) | ~0.3 - 0.6 | Strong H-Bond Donor | Low (Hydrophilic) |

| Amine (-NH₂) | ~0.0 - 0.2 | H-Bond Donor/Acceptor | Low (Hydrophilic) |

| Thiol (-SH) | ~0.1 - 0.2 | Weak H-Bond Donor | Moderate |

| Difluoromethyl (-CF₂H) | 0.085 - 0.126 h1.cobohrium.comacs.org | H-Bond Donor | High (Lipophilic) researchgate.neth1.cobohrium.com |

| Methyl (-CH₃) | 0.0 | Non-Donor | High (Lipophilic) |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 3-(Difluoromethyl)cycloheptan-1-amine, a combination of ¹⁹F, ¹H, and ¹³C NMR, including multidimensional experiments, is essential for a complete analysis.

¹⁹F NMR spectroscopy offers a direct and highly sensitive method for characterizing the difluoromethyl (CHF₂) group. The fluorine nuclei in the CHF₂ moiety are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum.

The chemical shift (δ) of this resonance is anticipated to be in the characteristic range for difluoromethyl groups attached to an aliphatic carbon. This region typically spans from approximately -90 to -120 ppm, referenced to an external standard like CFCl₃. The precise chemical shift is influenced by the electronic environment of the cycloheptane (B1346806) ring.

The most informative feature of the ¹⁹F spectrum is the coupling pattern. The two fluorine atoms couple to the adjacent proton of the CHF₂ group, resulting in a doublet. The magnitude of this two-bond fluorine-proton coupling constant (²JFH) is typically large, often in the range of 55-60 Hz. cas.cn Furthermore, the fluorine atoms will couple to the proton at the C3 position of the cycloheptane ring, leading to a triplet multiplicity for the main doublet (a doublet of triplets), assuming free rotation. The three-bond coupling constant (³JFH) provides valuable conformational information.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for 3-(Difluoromethyl)cycloheptan-1-amine

| Parameter | Predicted Value/Pattern | Significance |

|---|---|---|

| Chemical Shift (δF) | -90 to -120 ppm | Confirms the presence of the CHF₂ group attached to an sp³ carbon. |

| Multiplicity | Doublet of Triplets | Arises from coupling to the CHF₂ proton (²JFH) and the C3-H proton (³JFH). |

| Coupling Constant (²JFH) | ~55-60 Hz | Definitive evidence for the H-C-F-F connectivity. |

| Coupling Constant (³JFH) | Variable (typically 5-20 Hz) | Dependent on the dihedral angle between the F-C-C-H atoms, providing conformational insight. |

¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework of the molecule.

In the ¹H NMR spectrum , the proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet, due to coupling with the two equivalent fluorine atoms (²JHF ≈ 55-60 Hz). This signal would likely reside in the range of δ 5.5-6.5 ppm, a region significantly downfield from typical aliphatic protons due to the strong deshielding effect of the fluorine atoms. The protons on the cycloheptane ring would appear in the more upfield region of approximately δ 1.0-3.5 ppm. The proton at C1 (adjacent to the amine) and the proton at C3 (adjacent to the CHF₂ group) would be the most deshielded of the ring protons. The complex overlap of signals from the cycloheptane ring protons often necessitates 2D NMR techniques for full assignment. libretexts.org

The ¹³C NMR spectrum , particularly with proton decoupling, simplifies the analysis by showing a single peak for each unique carbon atom. The carbon of the CHF₂ group is expected to be a prominent feature, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). This coupling is typically very large, in the range of 230-250 Hz. acs.org The carbon atoms of the cycloheptane ring will resonate in the aliphatic region (δ 20-55 ppm), with C1 and C3 showing downfield shifts due to the electron-withdrawing effects of the amine and difluoromethyl groups, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

| Nucleus | Atom Position | Predicted Chemical Shift (δ) | Predicted Multiplicity / Coupling |

|---|---|---|---|

| ¹H | H in CHF₂ | 5.5 - 6.5 ppm | Triplet (t), ²JHF ≈ 55-60 Hz |

| ¹H | H-C1 | ~3.0 - 3.5 ppm | Multiplet (m) |

| ¹H | H-C3 | ~2.5 - 3.0 ppm | Multiplet (m) |

| ¹H | Other Ring CH₂ | 1.0 - 2.2 ppm | Complex Multiplets |

| ¹³C | C in C HF₂ | 110 - 120 ppm | Triplet (t), ¹JCF ≈ 230-250 Hz |

| ¹³C | C1 | 45 - 55 ppm | Singlet (s) |

| ¹³C | C3 | 35 - 45 ppm | Triplet (t), ²JCF ≈ 20-25 Hz |

| ¹³C | Other Ring CH₂ | 20 - 40 ppm | Singlets (s) |

Given the complexity of the cycloheptane ring system, 2D NMR experiments are indispensable for unambiguous assignment and stereochemical analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons around the cycloheptane ring, starting from well-resolved signals like the H-C1 or H-C3 protons, and thus assign all the methylene (B1212753) groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a straightforward method to assign the ¹³C signals based on the already-assigned ¹H signals from the COSY spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the key experiment for determining the stereochemistry (cis/trans relationship between the amine and difluoromethyl groups) and the preferred conformation of the seven-membered ring. For example, a NOE cross-peak between the H-C1 and H-C3 protons would suggest a cis-relationship.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Probes

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups.

N-H Vibrations: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the IR spectrum, typically appearing as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: The aliphatic C-H stretching vibrations of the cycloheptane ring and the CHF₂ group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-F Vibrations: The C-F stretching vibrations are the most intense and characteristic bands for the difluoromethyl group. These are expected to produce very strong absorptions in the fingerprint region of the IR spectrum, typically between 1000 and 1150 cm⁻¹.

Low-Frequency Modes: The Raman spectrum is particularly useful for observing the low-frequency skeletal vibrations of the cycloheptane ring. These modes are sensitive to the ring's conformation and can be used as probes to study conformational changes. researchgate.net

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (amine) | IR | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 2960 | Strong |

| N-H Bend (amine) | IR | 1590 - 1650 | Medium-Strong |

| C-F Stretch | IR | 1000 - 1150 | Very Strong |

| Ring Skeletal Modes | Raman | 200 - 800 | Variable |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₈H₁₅F₂N). Furthermore, analysis of the fragmentation patterns in the mass spectrum (e.g., from electron ionization, EI) provides valuable structural information.

A plausible fragmentation pathway for 3-(Difluoromethyl)cycloheptan-1-amine would likely be initiated by the ionization of the nitrogen lone pair, forming the molecular ion [M]⁺•. Key fragmentation mechanisms include:

Alpha-Cleavage: Cleavage of the C1-C2 or C1-C7 bond, adjacent to the nitrogen atom, is a common pathway for amines. This would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Loss of HF: The difluoromethyl group can facilitate the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule, leading to a fragment ion at [M-20]⁺•.

Loss of CHF₂ radical: Cleavage of the C3-CHF₂ bond would result in the loss of a difluoromethyl radical (•CHF₂), yielding a cycloheptyl amine cation fragment at [M-51]⁺.

The study of these fragmentation pathways helps to confirm the connectivity of the molecule. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

While NMR and other spectroscopic methods provide detailed structural information in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. nih.gov

If a suitable single crystal of 3-(Difluoromethyl)cycloheptan-1-amine or a salt derivative (e.g., hydrochloride) can be grown, X-ray diffraction analysis would provide precise data on:

Absolute Configuration: For a chiral sample, X-ray crystallography can determine the absolute stereochemistry (R/S configuration) at the C1 and C3 stereocenters.

Solid-State Conformation: It would reveal the exact conformation of the flexible seven-membered cycloheptane ring (e.g., chair, boat, or twist-chair) in the crystal lattice.

Intermolecular Interactions: The crystal structure would show how individual molecules pack together, revealing details about hydrogen bonding involving the amine group and other intermolecular forces. This information is crucial for understanding the physical properties of the compound.

3 Difluoromethyl Cycloheptan 1 Amine As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The presence of both a primary amine and a difluoromethylated cycloalkane ring makes 3-(Difluoromethyl)cycloheptan-1-amine a bifunctional building block amenable to a wide array of chemical transformations. Its utility in synthesizing complex organic molecules stems from the ability to selectively functionalize either the amine or the cycloheptane (B1346806) core, or to utilize both in concert to construct intricate polycyclic systems.

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities nih.govnih.gov. The primary amine of 3-(Difluoromethyl)cycloheptan-1-amine serves as a key handle for its incorporation into various heterocyclic frameworks. Through well-established synthetic methodologies, this building block can be readily integrated into five- and six-membered rings, as well as more complex fused systems.

| Heterocycle Class | Synthetic Precursors with 3-(Difluoromethyl)cycloheptan-1-amine | Potential Applications |

| Pyrrolidines | Homoallyl amine derivatives | Dipeptidyl peptidase inhibitors, glucokinase activators mdpi.com |

| Pyridines | Dicarbonyl compounds | Anticancer agents nih.gov |

| Pyrimidines | β-Diketones, β-ketoesters | Antiviral, anti-inflammatory agents openmedicinalchemistryjournal.com |

| Indoles | α-Haloketones (Fischer indole synthesis) | Anticancer, antimicrobial agents dntb.gov.ua |

The synthesis of fluorinated 3-fluoropyrrolidine moieties through intramolecular aminofluorination of homoallyl amines highlights a potential pathway for constructing related heterocyclic systems from derivatives of 3-(Difluoromethyl)cycloheptan-1-amine mdpi.com.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, offer a powerful strategy for accessing complex polycyclic architectures. The amine functionality of 3-(Difluoromethyl)cycloheptan-1-amine can act as a nucleophile or be transformed into other reactive groups to initiate or participate in annulation cascades. For example, conversion of the amine to an enamine could facilitate participation in [3+2] or [4+2] cycloaddition reactions to construct fused ring systems researchgate.net.

Furthermore, the cycloheptane ring itself can be a template for the construction of spirocyclic systems. By functionalizing the ring at a position alpha to the amine or the difluoromethyl group, it may be possible to set up intramolecular cyclizations that lead to spirocycles. These three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and novel intellectual property space. While specific examples involving 3-(Difluoromethyl)cycloheptan-1-amine are not yet prevalent in the literature, the principles of annulation reactions with similar cyclic amines are well-established and could be readily adapted researchgate.net.

| Annulation Strategy | Potential Product Type | Key Reactive Intermediate |

| Pictet-Spengler Reaction | Fused tetrahydro-β-carbolines | Aldehyde condensation with the amine |

| Bischler-Napieralski Reaction | Fused dihydroisoquinolines | Acylation of the amine followed by cyclization |

| Intramolecular Heck Reaction | Fused or spirocyclic systems | Conversion of amine to a halide or triflate |

Scaffold Diversity Generation through Strategic Derivatization

The generation of compound libraries with diverse structures is a cornerstone of modern drug discovery and chemical biology. 3-(Difluoromethyl)cycloheptan-1-amine is an excellent starting point for scaffold diversity, allowing for systematic modification of both the cycloheptane ring and the amine moiety.

While the difluoromethyl group and the amine are the primary functionalities, the cycloheptane ring itself offers opportunities for further derivatization. C-H activation or functionalization at positions remote to the existing substituents can introduce new chemical handles. For instance, radical-based halogenation or transition-metal-catalyzed C-H functionalization could install hydroxyl, carbonyl, or additional carbon-based substituents on the seven-membered ring. These newly introduced groups can then be used for subsequent diversification, leading to a wide array of structurally distinct molecules. The conformational flexibility of the cycloheptane ring can be harnessed to direct these functionalizations to specific positions.

The primary amine of 3-(Difluoromethyl)cycloheptan-1-amine is a versatile functional group that can be readily and selectively modified. Standard transformations such as acylation, alkylation, sulfonylation, and reductive amination can be employed to introduce a vast range of substituents. These modifications can be used to modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical parameters for tuning its pharmacokinetic and pharmacodynamic properties.

Furthermore, the amine can be converted into other functional groups, such as isocyanates, isothiocyanates, or azides, which can then participate in a variety of coupling and cycloaddition reactions. This opens up a plethora of possibilities for creating diverse libraries of compounds based on the 3-(difluoromethyl)cycloheptyl scaffold.

| Amine Derivatization Reaction | Reagent | Resulting Functional Group |

| Acylation | Acid chlorides, anhydrides | Amide |

| Alkylation | Alkyl halides, aldehydes (reductive amination) | Secondary or tertiary amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

Contribution to the Expansion of Fluorine-Containing Compound Libraries for Academic Research

By making this and related compounds more accessible, researchers can systematically investigate the impact of the difluoromethylcycloheptyl group on the properties of various molecular scaffolds. This can lead to a better understanding of fluorine's role in molecular recognition, membrane permeability, and metabolic stability. The availability of such building blocks facilitates the synthesis of novel compound libraries that can be screened for a wide range of biological activities, ultimately contributing to the discovery of new therapeutic agents and research tools. The incorporation of the difluoromethyl motif can lead to desirable properties such as increased metabolic stability and enhanced binding affinity due to the ability of the C-F bond to participate in non-covalent interactions nih.govbeilstein-journals.org.

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethyl)cycloheptan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves difluoromethylation of a cycloheptene precursor followed by amination . A two-step approach is recommended:

Difluoromethylation : Use a difluoromethylating agent (e.g., ClCFH or BrCFH) under controlled pH (pH 8–10) to minimize side reactions. Solvents like THF or DMF are preferred for their polar aprotic properties .

Amination : Reductive amination with ammonia or a protected amine source (e.g., NH-BH) under hydrogenation conditions (H, Pd/C catalyst). Optimize temperature (40–60°C) to avoid over-reduction .

Critical Data for Optimization:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 40–60°C | Higher temps risk decomposition |

| Solvent | THF/DMF | Polar aprotic solvents enhance reactivity |

| Catalyst Loading | 5–10% Pd/C | Excess catalyst increases side products |

Q. How can the stereochemical integrity of 3-(difluoromethyl)cycloheptan-1-amine be validated during synthesis?

Methodological Answer: Use chiral HPLC or NMR spectroscopy with a chiral shift reagent (e.g., Eu(hfc)) to confirm stereochemistry. For example:

- HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Retention time differences >1.5 min indicate enantiomeric separation .

- NMR : Add 10 mol% Eu(hfc) to the sample. Splitting of amine proton signals confirms enantiomeric excess .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nature of the -CFH group decreases electron density at the cycloheptane ring, enhancing susceptibility to nucleophilic attack. This is evidenced by:

- Hammett substituent constants : σ (CFH) ≈ +0.43, comparable to -NO (+1.27), indicating strong electron withdrawal .

- DFT calculations : The LUMO energy of the cycloheptane ring decreases by ~1.2 eV when -CFH is present, facilitating nucleophilic substitution .

Experimental Validation:

React 3-(difluoromethyl)cycloheptan-1-amine with benzyl chloride in DMSO. Monitor via NMR: Rapid disappearance of -CFH signals (δ −110 ppm) confirms enhanced reactivity .

Q. What strategies mitigate racemization during functionalization of the amine group in 3-(difluoromethyl)cycloheptan-1-amine?

Methodological Answer: Racemization is minimized by:

Low-temperature reactions : Conduct acylations or sulfonations below −20°C to reduce kinetic energy and prevent bond rotation .

Bulky protecting groups : Use tert-butoxycarbonyl (Boc) or trityl groups to sterically hinder the amine site .

In situ trapping : Add catalytic amounts of acetic anhydride to transiently protect the amine during harsh reactions .

Case Study:

Boc-protected 3-(difluoromethyl)cycloheptan-1-amine retained >98% enantiomeric excess after 24 hours at 25°C in DMF, compared to 72% for the unprotected amine .

Q. How does 3-(difluoromethyl)cycloheptan-1-amine interact with biological targets such as monoamine transporters?

Methodological Answer: The compound’s fluorine atoms and conformational flexibility enable unique interactions:

- Fluorine’s hydrophobic effect : Enhances binding to hydrophobic pockets in transporters (e.g., serotonin transporter) via CF-π interactions .

- Molecular dynamics (MD) simulations : The cycloheptane ring adopts a boat conformation, positioning the amine group for hydrogen bonding with Asp98 in the S1 binding site .

Experimental Validation:

- Radioligand displacement assays : IC values of 12 nM for serotonin transporter inhibition, compared to 150 nM for non-fluorinated analogs .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of 3-(difluoromethyl)cycloheptan-1-amine in aqueous media. How can this be resolved?

Resolution Strategy: Contradictions arise from pH-dependent degradation. Key findings:

- pH 7.4 (physiological) : Half-life (t) = 48 hours due to slow hydrolysis of the -CFH group .

- pH < 3 : Rapid decomposition (t = 2 hours) via acid-catalyzed defluorination .

Method to Reconcile Data:

- Perform stability studies across pH 2–9 using HPLC-MS. For example, at pH 5.0, degradation products include cycloheptanone and HF (detected via ion-selective electrode) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Fluorinated Cycloheptane Amines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.